4-chloro-2-iodo-6-azaindole structure and properties
4-chloro-2-iodo-6-azaindole structure and properties
An In-depth Technical Guide to 4-chloro-2-iodo-6-azaindole: Structure, Properties, and Applications in Drug Discovery
Introduction to the 6-Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, are a class of heterocyclic compounds that are isosteric to indole. They have garnered significant attention in medicinal chemistry as "privileged structures" due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents.[1] The incorporation of a nitrogen atom into the benzene ring of the indole core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2]
There are four isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physical properties.[3] Among these, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole are the most frequently utilized in drug discovery.[1] This guide focuses specifically on the 4-chloro-2-iodo derivative of 6-azaindole, a halogenated building block with significant potential for the synthesis of highly functionalized molecules, particularly kinase inhibitors.[4][5]
Chemical Structure and Identification
IUPAC Name: 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
Synonyms: 4-chloro-2-iodo-6-azaindole
Chemical Structure:
Caption: Chemical structure of 4-chloro-2-iodo-6-azaindole.
Physicochemical and Spectral Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Expected to be an off-white to yellow or brown solid. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol.[6] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C. |
| pKa | The pyridine nitrogen is expected to be weakly basic. |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carbons bearing the iodine and chlorine atoms (C2 and C4) will be significantly shifted. |
| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 278, along with isotopic peaks for chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of iodine and/or chlorine.[7] |
Synthesis of 4-chloro-2-iodo-6-azaindole
A specific, one-pot synthesis for 4-chloro-2-iodo-6-azaindole is not well-documented. However, a plausible multi-step synthetic route can be designed based on established methods for the synthesis and functionalization of the 6-azaindole core.[8][9] The following proposed synthesis starts from the commercially available 3-amino-4-methylpyridine.
Caption: Proposed synthetic workflow for 4-chloro-2-iodo-6-azaindole.
Experimental Protocol:
Step 1: Synthesis of 3-Formyl-6-azaindole [10]
-
To a stirred solution of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack reagent) at 0 °C, add 3-amino-4-methylpyridine dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The precipitated product, 3-formyl-6-azaindole, is collected by filtration, washed with water, and dried.
Rationale: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, and it has been successfully applied to the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines.[10]
Step 2: Synthesis of 4-Chloro-3-formyl-6-azaindole
-
Dissolve 3-formyl-6-azaindole in a suitable solvent such as DMF or acetonitrile.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated to yield 4-chloro-3-formyl-6-azaindole.
Rationale: Electrophilic chlorination of the electron-rich azaindole ring can be achieved using NCS. The C4 position is susceptible to electrophilic attack.
Step 3: Synthesis of 4-Chloro-6-azaindole
-
The decarbonylation of 4-chloro-3-formyl-6-azaindole can be achieved under thermal conditions or by using a catalyst such as Wilkinson's catalyst (Rh(PPh₃)₃Cl).
-
For thermal decarbonylation, heat the compound in a high-boiling solvent (e.g., diphenyl ether).
-
For catalytic decarbonylation, reflux the compound with the catalyst in a suitable solvent (e.g., toluene or xylene).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and purify the product by column chromatography.
Rationale: The removal of a formyl group from a heterocyclic ring is a known transformation that can be accomplished under either thermal or catalytic conditions.
Step 4: Synthesis of 4-Chloro-2-iodo-6-azaindole
-
Dissolve 4-chloro-6-azaindole in a suitable solvent like DMF or THF.
-
Cool the solution to 0 °C and add N-iodosuccinimide (NIS) portion-wise.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-chloro-2-iodo-6-azaindole.
Rationale: The C2 position of the 6-azaindole ring is nucleophilic and can undergo electrophilic iodination with reagents like NIS.
Applications in Drug Discovery
The 4-chloro-2-iodo-6-azaindole scaffold is a valuable building block in medicinal chemistry due to the presence of two distinct halogen atoms. The iodine at the C2 position and the chlorine at the C4 position can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
6-Azaindoles as Kinase Inhibitors
A primary application of the 6-azaindole scaffold is in the development of kinase inhibitors.[1][5] The nitrogen atoms in the azaindole ring can mimic the hydrogen bonding pattern of the adenine core of ATP, enabling these molecules to bind to the ATP-binding site of kinases.[3]
Derivatives of 4-chloro-2-iodo-6-azaindole could be used to synthesize inhibitors of various kinases implicated in cancer and other diseases. For example, the TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune response, and its dysregulation is associated with cancer. Small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase are being actively pursued as immuno-oncology agents.[11]
Caption: Simplified TGF-β signaling pathway and the potential point of intervention for 6-azaindole-based inhibitors.
Other Potential Therapeutic Applications
Substituted 6-azaindoles have been investigated for a range of other biological activities, including:
-
Anticancer agents: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors with potent antitumor activities.[12][13]
-
Cannabinoid receptor modulators: The 6-azaindole scaffold has been explored as a bioisostere for the indole ring in the development of allosteric modulators for the cannabinoid receptor 1 (CB1).[2]
-
Antiviral and antimicrobial agents: The pyridine moiety is a common feature in many antimicrobial and antiviral drugs, and azaindole derivatives have been investigated for these properties.
Conclusion
4-chloro-2-iodo-6-azaindole is a strategically important heterocyclic building block for medicinal chemistry and drug discovery. While direct experimental data on this specific compound is limited, its synthesis is feasible through established chemical transformations. Its true value lies in its potential for diversification through selective functionalization of the chloro and iodo substituents. The 6-azaindole core is a proven pharmacophore, particularly in the design of kinase inhibitors, and the development of novel derivatives from 4-chloro-2-iodo-6-azaindole holds promise for the discovery of new therapeutic agents targeting a range of diseases.
References
- Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 2(1), 202-210.
- Zaiats, M., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv.
- Dobson, D. R., & Staskiewicz, S. J. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2473-2476.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
-
PubChem. 6-Azaindole. National Center for Biotechnology Information. PubChem Compound Summary for CID 9219. Available from: [Link].
- Zaiats, M., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Pires, M. J. D., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
- Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830.
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25055-25066.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
- Lee, H., et al. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3138-3141.
- Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 808.
- Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
- Pires, M. J. D., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3362-3365.
- Mondal, K., et al. (2024).
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
- Plé, K., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
- Lee, H., et al. (2012).
- Zaiats, M., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Zhang, Y., et al. (2023).
- ResearchGate. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
- Di Micco, S. (2016). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. 6-Azaindole | 271-29-4 [chemicalbook.com]
- 7. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
